![molecular formula C6H13Cl2N3O B2871210 [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride CAS No. 928631-23-6](/img/structure/B2871210.png)
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride, also known as MIMDH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has also been shown to have anticancer activity, with studies indicating that it can induce apoptosis in cancer cells. Additionally, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to cell death. In cancer cells, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been shown to induce apoptosis by activating the caspase pathway. The neuroprotective effects of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride may be due to its ability to inhibit oxidative stress and inflammation.
Biochemical and Physiological Effects:
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In cancer cells, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. Additionally, [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride in lab experiments is its versatility. It has been shown to have a range of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of using [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride. One area of interest is the development of new antibiotics based on [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride, which could help address the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride and its potential applications in the treatment of neurodegenerative diseases. Finally, studies on the toxicity and safety of [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride are needed before it can be developed into a viable therapeutic agent.
Métodos De Síntesis
[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride can be synthesized using a multi-step process involving the reaction of imidazole with formaldehyde and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with methylamine to produce [2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride. The final product is obtained as a dihydrochloride salt.
Propiedades
IUPAC Name |
[2-(methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-10-4-6-8-3-5(2-7)9-6;;/h3H,2,4,7H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERSMXYKJKTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

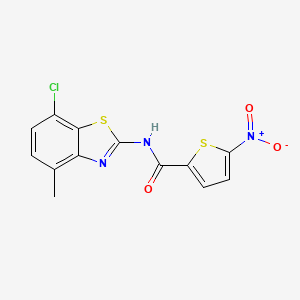
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)
![3-Piperidin-4-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)
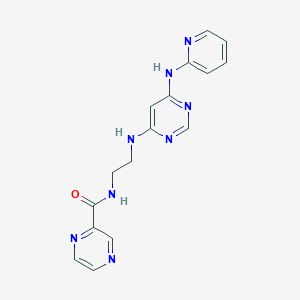
![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)
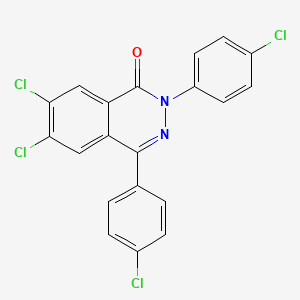

![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)
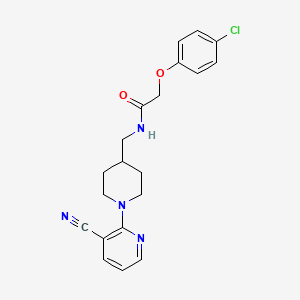
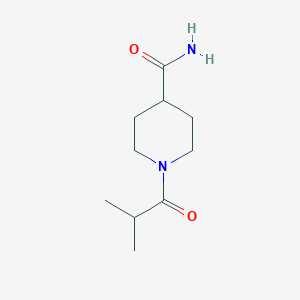
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)